N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide
Overview
Description
N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide, also known as AD4, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. AD4 is a thioacetamide derivative that has been shown to have promising effects in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and have neuroprotective effects. Additionally, this compound has been shown to have antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide in lab experiments is its relatively low toxicity. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Future research may also focus on the development of this compound derivatives with improved solubility and selectivity for specific diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. This compound has also been studied for its potential use in the treatment of bacterial infections.
properties
IUPAC Name |
N-(1-adamantyl)-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c26-19(24-21-8-13-5-14(9-21)7-15(6-13)10-21)12-29-20-22-11-18(23-20)16-1-3-17(4-2-16)25(27)28/h1-4,11,13-15H,5-10,12H2,(H,22,23)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBMGAQTQPHCED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC=C(N4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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